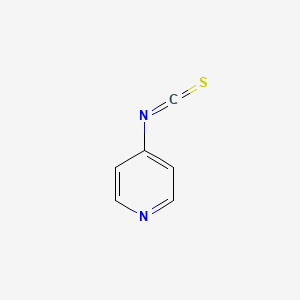
Morpholine-4-carboximidamide hydrochloride
Overview
Description
Morpholine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 5638-78-8 . Its molecular weight is 165.62 . It is used as an active pharmaceutical intermediate . It is stored in an inert atmosphere at room temperature .
Synthesis Analysis
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular formula of this compound is C5H12ClN3O . Its monoisotopic mass is 165.066895 Da .
Chemical Reactions Analysis
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . An overview of the main approaches toward morpholine ring forming reactions or ring functionalization is presented .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 165.62 .
Scientific Research Applications
Ophthalmic Solutions Analysis
- Morpholine-4-carboximidamide hydrochloride has been studied for its role in ophthalmic solutions. A colorimetric method using oxidized nitroprusside and sodium hypobromite was explored for its isolative determination, indicating its potential use in eye care products and treatments (Jae-wan Kim, 1974).
Anti-hyperglycemic Properties
- Research on carboximidamides derived from cyanamides, including morpholine-4-carboximidamide, shows significant anti-hyperglycemic effects. These compounds were found to decrease serum glucose levels and improve liver and kidney functions in diabetic models, highlighting their potential in diabetes treatment (Moustafa et al., 2021).
PI3K-AKT-mTOR Pathway Inhibition
- Morpholine derivatives, including morpholine-4-carboximidamide, have been identified as potent inhibitors in the PI3K-AKT-mTOR pathway. These findings suggest their application in developing treatments targeting cancers and other diseases involving this pathway (Hobbs et al., 2019).
Chemical Structure Analysis
- Studies involving N-(ω-carboxyalkyl)morpholine hydrohalides, including this compound, have provided insights into their chemical structure through methods like X-ray diffraction, FTIR, and NMR. These analyses are crucial for the development of new pharmaceuticals and chemicals (Dega-Szafran et al., 2001).
Role in Synthesis of Bioactive Molecules
- This compound is used in synthesizing various bioactive molecules, such as inhibitors of tumor necrosis factor alpha and nitric oxide. Its role in these syntheses underscores its importance in pharmaceutical research (Lei et al., 2017).
Antibiotic Activity Modulation
- Research on the compound 4-(Phenylsulfonyl) morpholine, which includes morpholine derivatives, has demonstrated its potential in modulating antibiotic activity against multidrug-resistant strains. This suggests its application in overcoming antibiotic resistance (Oliveira et al., 2015).
Medicinal Chemistry and Pharmacological Activity
- This compound is part of a broader class of morph
Synthesis Strategies in Medicinal Chemistry
- The synthesis of morpholine derivatives, including this compound, is a critical area of study due to their significance in medicinal chemistry. Recent research focuses on novel synthesis approaches, providing a foundation for drug discovery projects and highlighting the scaffold's importance in creating bioactive molecules (Tzara et al., 2020).
Antimicrobial Activity
- Morpholine-containing derivatives have shown promise in antimicrobial activity against various bacterial and fungal strains. This indicates the potential of this compound in developing new antimicrobial substances, particularly in the context of increasing microbial resistance (Yeromina et al., 2019).
Neuroprotective Effects
- Studies on biguanides derivatives, including morpholine-4-carboximidamide, have explored their impact on biochemiluminescence and glutathione levels under ischemia-reperfusion conditions. These findings suggest potential neuroprotective effects, highlighting another avenue for therapeutic application (Popova et al., 2011).
Safety and Hazards
Future Directions
Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . This review is an update on synthetic strategies leading to easily accessible libraries of bioactives which are of interest for drug discovery projects .
Mechanism of Action
Mode of Action
The compound acts by influencing the virus host-cell system . It shows its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Pharmacokinetics
The compound exhibits high gastrointestinal (GI) absorption, which suggests that it is readily absorbed in the digestive tract .
Result of Action
It is used for stem cell dedifferentiation , suggesting it may have a role in cellular reprogramming.
Action Environment
The compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. It should be stored away from oxidizing agents and water/moisture, in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
Morpholine-4-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can inhibit certain metabolic enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSXDMXKUUYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-78-8 | |
| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
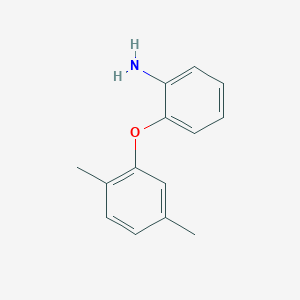
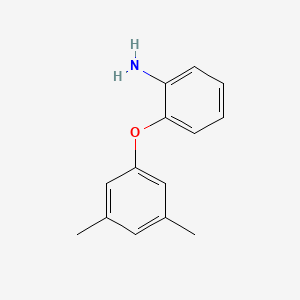
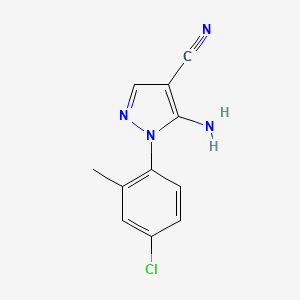

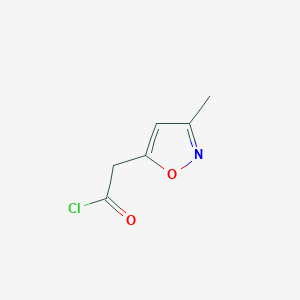
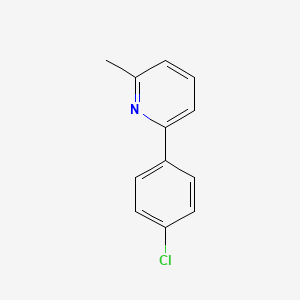
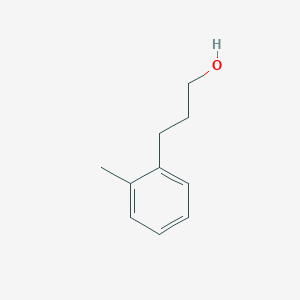
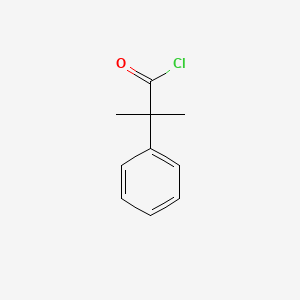
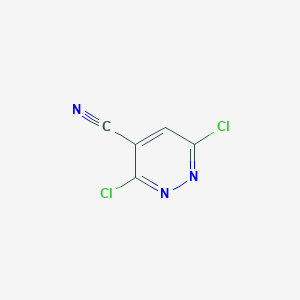
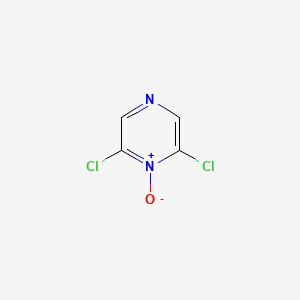


![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
